PD-1/PD-L1 Inhibitory Potency: A56 vs. BMS-202, BMS-37, LP23, and HD10
PD-1/PD-L1-IN-32 (A56) demonstrates an IC50 of 2.4 ± 0.8 nM against the human PD-1/PD-L1 interaction in an HTRF assay, representing the most potent compound within its chemical series [1]. By comparison, BMS-202—the prototypical biphenyl PD-L1 inhibitor—exhibits an IC50 of approximately 18–40.4 nM in comparable HTRF formats [2][3]. BMS-37 displays an IC50 range of 18–200 nM . LP23, a non-arylmethylamine analog, shows an IC50 of 16.7 nM [4]. HD10, a closely related analog from the same research group, achieves an IC50 of 3.1 nM [5]. Thus, A56 is 7.5- to 17-fold more potent than BMS-202, 7.5- to 83-fold more potent than BMS-37, 7.0-fold more potent than LP23, and 1.3-fold more potent than HD10.
| Evidence Dimension | Human PD-1/PD-L1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.4 ± 0.8 nM (A56 / PD-1/PD-L1-IN-32) |
| Comparator Or Baseline | BMS-202: IC50 = 18 nM (BindingDB) / 40.4 nM (hPD-L1); BMS-37: IC50 = 18–200 nM; LP23: IC50 = 16.7 nM; HD10: IC50 = 3.1 nM |
| Quantified Difference | A56 is 1.3× more potent than HD10; 7.5–17× more potent than BMS-202; ≥7× more potent than BMS-37 and LP23 |
| Conditions | HTRF assay measuring PD-1/PD-L1 protein–protein interaction blockade (in vitro, cell-free) |
Why This Matters
Lower IC50 translates to lower compound quantities required for equivalent target engagement in cellular and in vivo experiments, potentially reducing cost per experiment and off-target exposure at pharmacologically effective concentrations.
- [1] Zhang H, et al. J Med Chem. 2023;66(15):10579-10603. View Source
- [2] BindingDB BDBM50239947: BMS-202 IC50 = 18 nM (HTRF). View Source
- [3] Awadasseid A, et al. Bioorg Med Chem. 2025. BMS-202 hPD-L1 IC50 = 40.4 nM. View Source
- [4] Liu Y, et al. Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether-Based Small-Molecule PD-1/PD-L1 Inhibitors. J Med Chem. 2023. LP23 IC50 = 16.7 nM. View Source
- [5] Zhang H, et al. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-L1 inhibitors. Bioorg Med Chem. 2024. HD10 IC50 = 3.1 nM. View Source
